Methyl 2-amino-3-cyclopentylpropanoate

Lipophilicity ADME Medicinal Chemistry

Methyl 2-amino-3-cyclopentylpropanoate (CAS 1119833-62-3) is an organic compound classified as a non-proteinogenic amino acid derivative. Its structure features a cyclopentyl group attached to the beta-carbon of an alanine methyl ester backbone, resulting in the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1119833-62-3
Cat. No. B3082240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-cyclopentylpropanoate
CAS1119833-62-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCC1)N
InChIInChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3
InChIKeyRZAFJDYKEFALQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-cyclopentylpropanoate (CAS 1119833-62-3): A Cyclopentyl Amino Acid Ester Building Block


Methyl 2-amino-3-cyclopentylpropanoate (CAS 1119833-62-3) is an organic compound classified as a non-proteinogenic amino acid derivative. Its structure features a cyclopentyl group attached to the beta-carbon of an alanine methyl ester backbone, resulting in the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is typically offered as a racemic mixture, with a common purity specification of 95-98% . It functions primarily as a protected, lipophilic amino acid building block for peptide synthesis and medicinal chemistry, with the methyl ester serving as a temporary protecting group for the carboxylic acid .

Why Cyclopentylalanine Analogs Are Not Interchangeable: Methyl 2-amino-3-cyclopentylpropanoate Differentiation


Generic substitution within the class of cyclopentylalanine derivatives is not scientifically valid, as the specific form (free acid vs. ester, salt vs. free base) directly dictates its utility in a synthetic sequence [1]. The methyl ester of Methyl 2-amino-3-cyclopentylpropanoate is a protected amino acid, which is a distinct reagent with different solubility and reactivity compared to its free acid counterpart, 2-amino-3-cyclopentylpropanoic acid (CAS 99295-82-6) . While the underlying amino acid scaffold is shared, the physicochemical properties differ significantly, impacting key factors like LogP (1.77 for the ester vs. -1.8 estimated for the acid), which in turn influences membrane permeability and chromatography behavior . Therefore, procurement must be precise to the required synthetic step; substituting the free acid for the methyl ester would stall reactions requiring a protected carboxyl group.

Quantitative Differentiation Guide for Methyl 2-amino-3-cyclopentylpropanoate (1119833-62-3)


LogP: Quantifying the Lipophilicity Shift vs. Cyclopentylalanine Free Acid

Methyl 2-amino-3-cyclopentylpropanoate exhibits a calculated LogP of 1.77 , a crucial physicochemical property that quantifies its lipophilicity. This is significantly higher than the free acid form, cyclopentylalanine (CAS 99295-82-6), which has an estimated LogP of -1.8 . This difference is due to the esterification of the carboxylic acid group, which masks the polar, ionizable functionality.

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA): Quantified Reduction in Polarity vs. Free Acid

The topological polar surface area (TPSA) of Methyl 2-amino-3-cyclopentylpropanoate is 52.32 Ų . This is a direct consequence of esterification, which eliminates the acidic proton of the carboxylic acid. The corresponding free acid, cyclopentylalanine, has a TPSA of 63.32 Ų [1].

Polarity Bioavailability Medicinal Chemistry

Rotatable Bond Count: A 33% Increase in Flexibility vs. the Free Acid

Methyl 2-amino-3-cyclopentylpropanoate possesses 4 rotatable bonds . This count includes the bond to the methyl ester group, which is absent in the free acid form, cyclopentylalanine, which has only 3 rotatable bonds [1].

Conformational Analysis Molecular Modeling Chemical Structure

HPLC Purity: A Baseline Specification for Reproducibility

The commercial standard purity for Methyl 2-amino-3-cyclopentylpropanoate is 95% or 98% as determined by HPLC. This is a critical specification for ensuring reproducible results in chemical synthesis.

Quality Control Purity Procurement

Key Application Scenarios for Methyl 2-amino-3-cyclopentylpropanoate (1119833-62-3)


Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic Sequences

Methyl 2-amino-3-cyclopentylpropanoate is the optimal choice for incorporating a cyclopentylalanine residue into a growing peptide chain via standard Fmoc- or Boc-SPPS. Its protected methyl ester prevents unwanted side reactions at the C-terminus during chain elongation . The enhanced lipophilicity (LogP 1.77) [1] compared to the free acid is advantageous for handling and coupling in organic solvents like DMF or DCM, ensuring the building block remains in solution and reacts efficiently.

Design of CNS-Penetrant Peptidomimetics

The physicochemical profile of Methyl 2-amino-3-cyclopentylpropanoate makes it a strategic starting point for designing peptidomimetics intended for central nervous system (CNS) targets. Its calculated Topological Polar Surface Area (TPSA) of 52.32 Ų falls well within the established threshold (<60 Ų) that is predictive of favorable blood-brain barrier (BBB) penetration [1]. This property, combined with its lipophilic nature, distinguishes it from the polar free acid and makes it a preferred building block for CNS-focused medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Studies on Conformational Flexibility

In SAR studies aimed at optimizing target binding, the specific conformational profile of the ligand is critical. Methyl 2-amino-3-cyclopentylpropanoate, with its 4 rotatable bonds , offers a defined degree of flexibility distinct from the more constrained free acid analog (3 rotatable bonds) [1]. Researchers can use this building block to deliberately introduce or remove a degree of freedom in a lead series, allowing for precise correlation between molecular flexibility and activity or selectivity. This makes it a precise tool for conformational SAR exploration.

Precursor for Cyclopentylalanine in Solution-Phase Synthesis

This compound serves as a protected, lipophilic precursor to the free amino acid, cyclopentylalanine. Following its incorporation into a target molecule via solution-phase chemistry, the methyl ester can be selectively hydrolyzed under mild basic conditions to reveal the free carboxylic acid. This stepwise strategy, enabled by the distinct properties of the methyl ester , is a standard and reliable method in organic synthesis to avoid racemization or side reactions that might occur if the free acid were used directly in complex coupling reactions.

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